3-(hydroxymethyl)-1-[4-(4-methoxyphenyl)butanoyl]-3-piperidinol
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Description
The compound is a complex organic molecule. It contains a piperidinol group, which is a six-membered ring with one nitrogen atom and one hydroxyl group. It also has a methoxyphenyl group attached to a butanoyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution or addition, and condensation .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The piperidinol group would form a six-membered ring, and the methoxyphenyl and butanoyl groups would likely be attached to different carbon atoms on this ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The hydroxyl group could act as a nucleophile in substitution reactions, and the carbonyl group in the butanoyl moiety could be involved in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the solvent used .Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[3-hydroxy-3-(hydroxymethyl)piperidin-1-yl]-4-(4-methoxyphenyl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-22-15-8-6-14(7-9-15)4-2-5-16(20)18-11-3-10-17(21,12-18)13-19/h6-9,19,21H,2-5,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYNAFAEMANZEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC(=O)N2CCCC(C2)(CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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